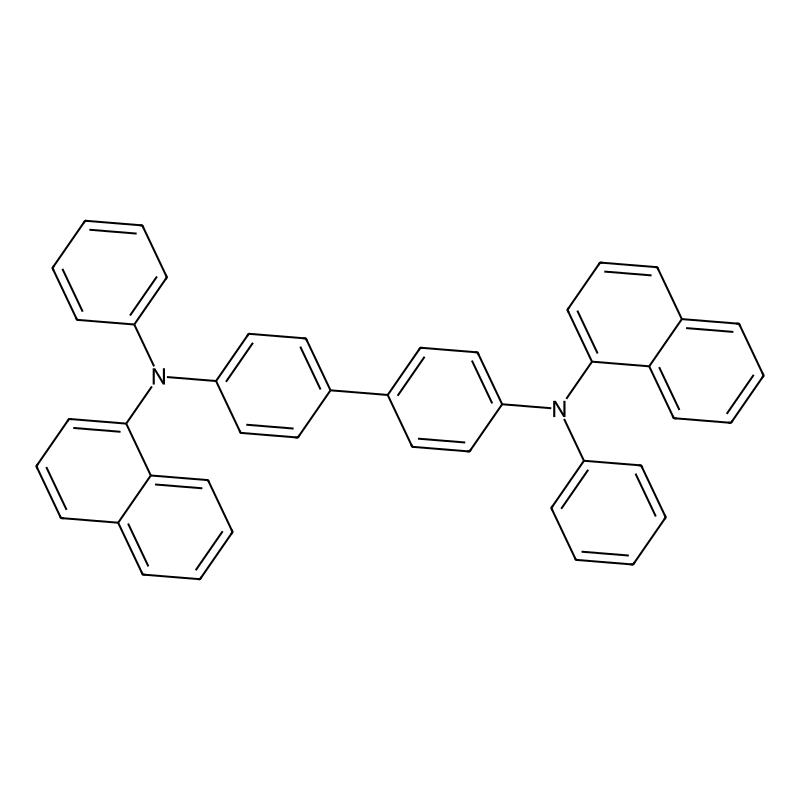N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings. Its molecular formula is C44H32N, and it has a molecular weight of approximately 588.75 g/mol . This compound is notable for its potential applications in organic electronics and medicinal chemistry due to its ability to interact with various biological targets.
In OLEDs, NPB functions as a hole transport layer (HTL). The aromatic rings and amine groups in its structure facilitate the movement of positively charged holes from the anode towards the emissive layer where light is generated []. NPB's efficient hole transport capability contributes to improved device performance and overall OLED efficiency [].
Organic Electronics:
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl, also known as NPB or NPD, is a crucial material in organic electronics research, particularly in Organic Light-Emitting Diodes (OLEDs) [].
NPB's significance lies in its exceptional hole transport capability. In OLEDs, holes are positively charged carriers necessary for efficient light emission. NPB effectively carries these holes, contributing to the device's overall performance [].
Beyond OLEDs, NPB finds applications in other organic electronic devices like polymer photovoltaics (OPVs) and perovskite solar cells due to its outstanding hole transporting properties [].
Material Properties:
Research on NPB delves into its material properties to understand and optimize its performance in various applications. These properties include:
- Thermal stability: NPB exhibits a high glass transition temperature (Tg) of around 95°C, contributing to better device morphology and enhancing the longevity of OLEDs [].
- Film formation: Studies explore NPB's ability to form thin films with desired characteristics, crucial for device fabrication [].
- Doping: Research investigates how doping NPB with different materials can influence its electrical properties and performance in devices [].
Continued Research:
NPB remains an actively researched material due to its established role in organic electronics and its potential for further development. Researchers are exploring:
- Electrophilic Aromatic Substitution: The presence of multiple aromatic rings allows for substitution reactions, particularly at the naphthalene positions.
- Oxidation: The amine groups can be oxidized to form corresponding imines or nitroso compounds under appropriate conditions.
- Condensation Reactions: The amine functionalities can participate in condensation reactions with aldehydes or ketones, forming more complex structures.
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine exhibits significant biological activity. It has been identified as a potent inhibitor of various kinases, which are crucial in many signaling pathways associated with cancer progression . Preliminary studies suggest that it may have anticancer properties, making it a candidate for further research in oncology.
The synthesis of N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine typically involves:
- Formation of Naphthalene Derivatives: Starting materials are often naphthalene derivatives that undergo functionalization.
- Coupling Reactions: The synthesis may involve palladium-catalyzed coupling reactions to link the naphthalene and biphenyl moieties.
- Final Amine Formation: The final product is obtained through reductive amination or similar methods that introduce the amine groups.
These methods require careful control of reaction conditions to ensure high yield and purity of the final compound.
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine has several promising applications:
- Organic Electronics: It is primarily used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties .
- Pharmaceutical Development: Its kinase inhibitory activity positions it as a potential lead compound for developing new anticancer therapies.
Interaction studies have shown that N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine can bind effectively to various protein targets involved in cell signaling pathways. These studies often employ techniques such as:
- Surface Plasmon Resonance: To measure binding affinities and kinetics.
- Fluorescence Resonance Energy Transfer: To study interactions at the molecular level.
Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Several compounds share structural features with N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| N,N-Diphenylbenzidine | C24H24N2 | Two phenyl groups attached to a benzidine core | Simpler structure; less bulky |
| 2,2'-Dimethyl-N,N-Diphenylbenzidine | C26H30N2 | Similar core but with methyl substitutions | Increased steric hindrance |
| N,N-Bis(phenyl)-3,3-dimethylbenzidine | C26H30N2 | Contains dimethyl groups on the benzidine core | Different substitution pattern |
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine stands out due to its complex multi-ring structure and enhanced electronic properties that contribute to its effectiveness in electronic applications and biological activity.
Molecular Architecture
α-NPB features a symmetric biphenyl core (C12H10) substituted at the 4,4'-positions with two diamino groups. Each amino group is further functionalized with a naphthalen-1-yl and a phenyl moiety (Fig. 1). The naphthalene rings adopt a planar configuration, facilitating π-π stacking interactions that enhance charge transport. X-ray crystallography data (CCDC 298742) confirm a dihedral angle of 45° between the biphenyl and naphthalene units, optimizing conjugation while minimizing steric hindrance.
Synthetic Pathways
Industrial synthesis typically involves Ullmann coupling reactions between 4-bromophenylamine and 1-naphthylboronic acid, followed by palladium-catalyzed cross-coupling. Recent patents describe improved methods using Friedel-Crafts acylation and Grignard reactions to enhance yield (>90%) and purity (>99.5%). Sublimation purification remains standard for OLED-grade material, reducing ionic impurities to <0.1 ppm.







